Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate
Overview
Description
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate is an organometallic compound with the empirical formula C16H24BF4Rh · xH2O. It is commonly used as a catalyst in various chemical reactions, particularly in hydrogenation and isomerization processes . The compound is characterized by its orange to red-brown powder or crystalline form and has a melting point of approximately 165°C .
Scientific Research Applications
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate has a wide range of applications in scientific research, including:
Safety and Hazards
This compound is classified as a flammable solid and may be corrosive to metals . It can cause eye irritation, skin irritation, and skin sensitization . It may also cause respiratory irritation . Safety precautions include keeping away from heat/sparks/open flames/hot surfaces and avoiding inhalation of dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Target of Action
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate is a rhodium complex that is primarily employed for preparing cationic COD-Rhodium complexes with phosphine ligands . These complexes are the primary targets of the compound and play a crucial role in various chemical reactions.
Mode of Action
The compound interacts with its targets by serving as a precursor for asymmetric hydrogenations . It facilitates the formation of cationic COD-Rhodium complexes with phosphine ligands, which are essential for these hydrogenation reactions .
Biochemical Pathways
This compound affects the hydrogenation and isomerization reactions . The compound’s interaction with its targets leads to changes in these pathways, resulting in the synthesis of cationic COD-Rhodium complexes with phosphine ligands .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the chemical reactions it catalyzes. It enables the synthesis of cationic COD-Rhodium complexes with phosphine ligands, which are crucial for asymmetric hydrogenations .
Biochemical Analysis
Biochemical Properties
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate plays a significant role in biochemical reactions, particularly in catalysis. It interacts with various enzymes and proteins, facilitating reactions that are otherwise challenging to achieve. For instance, it is employed in the synthesis of cationic COD-Rhodium complexes with phosphine ligands, which are crucial for enantioselective hydrogenation . The nature of these interactions often involves the formation of coordination complexes, where the rhodium center binds to the active sites of enzymes or proteins, enhancing their catalytic efficiency.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the activity of specific enzymes, thereby altering metabolic pathways and gene expression profiles. These changes can affect cell proliferation, differentiation, and apoptosis, making it a valuable tool for studying cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The rhodium center can coordinate with various ligands, including enzymes and proteins, leading to enzyme inhibition or activation. This coordination often results in conformational changes in the target biomolecules, affecting their activity and function. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced catalytic activity and improved metabolic function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects is crucial for determining the safe and effective use of the compound in various applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound can alter metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. These interactions can affect various biochemical processes, including energy production, biosynthesis, and detoxification, highlighting the compound’s versatility in metabolic studies .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The distribution pattern of the compound is influenced by its chemical properties, such as solubility and affinity for specific biomolecules, which determine its accumulation and activity within the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound reaches its intended site of action, where it can interact with target biomolecules and modulate their activity. Understanding the subcellular distribution of the compound is essential for optimizing its use in biochemical and cellular studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate is typically synthesized by reacting rhodium trichloride with 1,5-cyclooctadiene in the presence of a tetrafluoroborate salt. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation of the rhodium complex . The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then packaged and distributed for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate undergoes several types of chemical reactions, including:
Hydrogenation: The compound acts as a catalyst in the hydrogenation of alkenes and alkynes, converting them into saturated hydrocarbons.
Isomerization: It facilitates the isomerization of olefins, rearranging the molecular structure without changing the molecular formula.
Hydrosilylation: The compound is used in the addition of silicon-hydrogen bonds to unsaturated organic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen gas for hydrogenation, olefins for isomerization, and silanes for hydrosilylation. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, and under an inert atmosphere to prevent oxidation .
Major Products
The major products formed from these reactions include saturated hydrocarbons from hydrogenation, isomerized olefins from isomerization, and organosilicon compounds from hydrosilylation .
Comparison with Similar Compounds
Similar Compounds
- Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
- Chloro(1,5-cyclooctadiene)rhodium(I) dimer
Uniqueness
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate is unique due to its high catalytic activity and selectivity in hydrogenation, isomerization, and hydrosilylation reactions. Its stability and ease of handling make it a preferred choice in both research and industrial applications .
Properties
IUPAC Name |
cycloocta-1,5-diene;rhodium;tetrafluoroborate;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H12.BF4.H2O.Rh/c2*1-2-4-6-8-7-5-3-1;2-1(3,4)5;;/h2*1-2,7-8H,3-6H2;;1H2;/q;;-1;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVSQTPAHKVLPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.O.[Rh] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BF4ORh- | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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